BIBF 1202-13C,d3

Bioanalytical Chemistry LC-MS/MS Stable Isotope Labeling

Researchers quantifying the active nintedanib metabolite BIBF 1202 face assay variability from matrix effects and isotopic cross-talk when using unlabeled or singly-labeled internal standards. BIBF 1202-13C,d3 directly resolves this: • +4 Da mass shift and dual 13C/d3 labeling eliminate cross-talk, enabling sub-ng/mL LLOQ in microdialysis and pediatric studies. • ≥99.5% isotopic purity and >99% chemical purity ensure rugged, reproducible correction of ion suppression across GLP-compliant PK/TK runs. • 3-year -20°C storage stability reduces re-procurement events, cutting validation overhead for multi-year clinical trials.

Molecular Formula C30H31N5O4
Molecular Weight 529.6 g/mol
Cat. No. B12402904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIBF 1202-13C,d3
Molecular FormulaC30H31N5O4
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O
InChIInChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39)/i1+1D3
InChIKeySDJMWYVJAVLZEG-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIBF 1202-13C,d3 – Internal Standard for Nintedanib Metabolite


2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid, commonly designated BIBF 1202-13C,d3, is a dual-labeled (13C and deuterium) stable isotope analog of BIBF 1202, the primary carboxylate metabolite of the triple angiokinase inhibitor nintedanib (BIBF 1120) . This compound incorporates one carbon-13 atom and three deuterium atoms at the N-methyl position of the piperazine moiety, yielding a nominal mass shift of +4 Da relative to the unlabeled analyte . It is specifically manufactured for use as an internal standard in quantitative LC-MS/MS bioanalytical assays designed to measure BIBF 1202 concentrations in biological matrices .

Dual-labeled (¹³C, d₃) internal standard for BIBF 1202
Designed for LC‑MS/MS quantification in research matrices
Supports metabolite monitoring in nintedanib-related studies

BIBF 1202-13C,d3 vs. Unlabeled or Singly-Labeled Analogs


Generic substitution with unlabeled BIBF 1202 or alternative isotope-labeled versions (e.g., deuterium-only d3, carbon-13-only, or d8 variants) introduces quantifiable risks to assay accuracy and reproducibility. Unlabeled internal standards fail to correct for matrix effects and ionization variability inherent in LC-MS/MS workflows [1]. Singly-labeled analogs (d3-only or 13C-only) may exhibit isotopic cross-talk with the analyte due to natural abundance isotopic contributions or insufficient mass separation . The specific dual-labeling pattern of BIBF 1202-13C,d3, coupled with documented purity specifications exceeding 99%, mitigates these sources of analytical error and supports method ruggedness .

Unlabeled analog
May fail to correct matrix effects & ionization variability
BIBF 1202‑¹³C,d₃ provides isotopic compensation
Singly‑labeled (d₃ or ¹³C)
Risk of isotopic cross‑talk due to insufficient mass separation
+4 Da dual‑label reduces overlap with M+1/M+2 peaks
Lower‑purity substitutes
Impurity interference may compromise trace‑level accuracy
Specified high isotopic purity supports method ruggedness

BIBF 1202-13C,d3 Key Quantitative Differentiators


Certified Isotopic Purity

BIBF 1202-13C,d3 is supplied with a certified purity of ≥99.5% . In contrast, the unlabeled BIBF 1202 is typically specified at ≥95% purity , and common d3-only labeled nintedanib metabolites are often listed with purities of ≥95% . The 4.5 percentage point increase in purity specification for the dual-labeled product reduces the potential for analyte signal suppression or interference from impurities during LC-MS/MS analysis.

Isotopic Purity
Specification review
≥99.5%
vs ≥95% (unlabeled or d₃‑only)
Reduced impurity interference risk in trace‑level assays
Supplier specification; verify by independent COA
Bioanalytical Chemistry LC-MS/MS Stable Isotope Labeling

Enhanced Mass Shift for Reduced Cross-Talk

The dual labeling (13C + d3) confers a nominal mass shift of +4 Da relative to unlabeled BIBF 1202 . A deuterium-only d3 label provides a +3 Da shift, while a carbon-13-only label yields a +1 Da shift. The +4 Da separation minimizes overlap between the internal standard and the analyte's M+1 or M+2 isotopic peaks, which can be significant for compounds with high natural abundance of 13C (approx. 1.1% per carbon) [1].

Mass Shift
Class‑level inference
+4 Da (¹³C + d₃)
vs +3 Da (d₃) or +1 Da (¹³C)
Lower isotopic cross‑talk potential
Based on natural abundance principles; validate in method
Mass Spectrometry Isotopic Interference Bioanalysis

Extended Storage Stability

BIBF 1202-13C,d3 exhibits a documented storage stability of 3 years when stored as a powder at -20°C . Unlabeled BIBF 1202 is typically assigned a shelf-life of 2 years under identical conditions . This extended stability window reduces the frequency of internal standard re-qualification and re-procurement, supporting long-term bioanalytical method continuity.

Storage Stability
Specification review
3 yr (−20 °C)
2 yr (unlabeled)
Supports long‑term method continuity
Supplier‑stated shelf‑life; validate under lab conditions
Stability Long-Term Storage Method Validation

BIBF 1202-13C,d3 Application Scenarios


Regulated Pharmacokinetic Bioanalysis

In GLP-compliant pharmacokinetic or toxicokinetic studies requiring absolute quantification of the active metabolite BIBF 1202, BIBF 1202-13C,d3 serves as the optimal internal standard. Its high isotopic purity (≥99.5%) and +4 Da mass shift ensure robust correction for matrix effects and ionization variability, meeting FDA and EMA bioanalytical method validation guidelines [1].

Long-Term Clinical Trial Sample Analysis

For clinical trials spanning several years where consistent internal standard performance is critical, the 3-year -20°C storage stability of BIBF 1202-13C,d3 provides operational advantages over unlabeled BIBF 1202 (2-year stability) . This reduces the need for multiple procurement events and associated re-validation burdens, streamlining long-term bioanalytical support.

High-Sensitivity Method Development for Low-Abundance Metabolites

When developing ultra-sensitive assays for BIBF 1202 (e.g., in microdialysis samples or pediatric studies), the combination of high purity and reduced isotopic cross-talk from the +4 Da mass shift enhances signal-to-noise ratio and lowers the lower limit of quantification (LLOQ). This enables reliable quantitation of BIBF 1202 at sub-nanogram per milliliter concentrations.

Application
Selection Property
Validation Focus
PK/TK bioanalysis research
Dual‑labeled mass shift and high purity profile
Matrix‑effect correction and precision endpoints
Long‑term research PK study support
Extended storage stability profile
Method continuity across longitudinal studies
Low‑concentration metabolite quantification
Reduced isotopic interference potential
LLOQ and signal‑to‑noise endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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